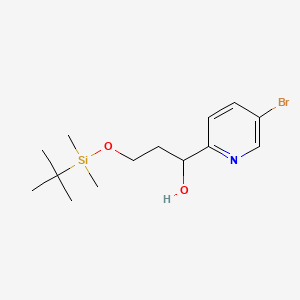
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is an organic compound that features a bromopyridine moiety and a tert-butyldimethylsilyl-protected alcohol group
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-hydroxypropan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxypropan-1-ol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The protected alcohol is then coupled with 5-bromopyridine using a suitable coupling agent like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride, to yield the free alcohol.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form non-covalent interactions with active sites of enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol can be compared with similar compounds such as:
1-(5-Chloropyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromopyridin-2-yl)-3-hydroxypropan-1-ol: Lacks the tert-butyldimethylsilyl protection on the hydroxyl group.
1-(5-Bromopyridin-2-yl)-3-((trimethylsilyl)oxy)propan-1-ol: Uses a different silyl protecting group.
Propiedades
Fórmula molecular |
C14H24BrNO2Si |
|---|---|
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,3)19(4,5)18-9-8-13(17)12-7-6-11(15)10-16-12/h6-7,10,13,17H,8-9H2,1-5H3 |
Clave InChI |
MXYNPKADSQHXHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC(C1=NC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















